(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride
Description
(3,6-Dihydro-2H-pyran-4-yl)methanamine hydrochloride is a bicyclic amine hydrochloride salt featuring a partially unsaturated 3,6-dihydro-2H-pyran ring system linked to a methanamine group. The dihydro-pyran ring introduces conformational flexibility while retaining moderate polarity from the oxygen atom, balancing lipophilicity and solubility. It is typically synthesized via reductive amination or nucleophilic substitution reactions, as inferred from analogous methodologies in and .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-6-1-3-8-4-2-6;/h1H,2-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRLTISIXSSAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864016-52-3 | |
| Record name | (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride typically involves the reaction of (3,6-dihydro-2H-pyran-4-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
- Dissolving (3,6-dihydro-2H-pyran-4-yl)methanamine in an appropriate solvent.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxides or ketones.
- Reduction may produce primary or secondary amines.
- Substitution reactions can result in a variety of substituted pyran derivatives.
Scientific Research Applications
(3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between (3,6-dihydro-2H-pyran-4-yl)methanamine hydrochloride and selected analogs:
Electronic and Steric Effects
- Pyridine vs. Dihydro-Pyran: The pyridine ring in (6-chloropyridin-2-yl)methanamine dihydrochloride () confers aromaticity and strong basicity (pKa ~5–6), enabling protonation at physiological pH. In contrast, the dihydro-pyran ring in the target compound is non-aromatic, reducing basicity (pKa ~7–8) but improving solubility in polar solvents .
- Thiophene vs.
Pharmacokinetic and Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW ~165.6 g/mol) has a lower molecular weight compared to pyrimidine derivatives (e.g., : MW ~256.1 g/mol), favoring better membrane permeability .
- Hydrogen Bonding : The dihydro-pyran’s oxygen and amine groups enhance aqueous solubility relative to fully aromatic analogs like (4-fluoro-3-nitrophenyl)methylamine HCl (), which relies on polar nitro/fluoro groups for solubility .
Biological Activity
(3,6-Dihydro-2H-pyran-4-yl)methanamine hydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₂ClNO
- CAS Number : 1864016-52-3
The compound is a hydrochloride salt derived from (3,6-dihydro-2H-pyran-4-yl)methanamine, which is characterized by its pyran structure. This unique configuration contributes to its reactivity and interaction with biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of use, but preliminary studies indicate potential interactions with key signaling pathways involved in cellular processes.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits inhibitory effects on cancer cell lines by disrupting critical protein-protein interactions involved in tumor progression. Notably, it has shown a significant reduction in cell viability in HER2-overexpressing gastric cancer cells .
Antibacterial Properties
This compound has also been evaluated for its antibacterial activity. Preliminary results suggest it possesses moderate activity against Gram-positive bacteria, making it a candidate for further exploration in antimicrobial therapies .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
